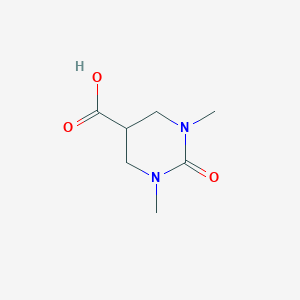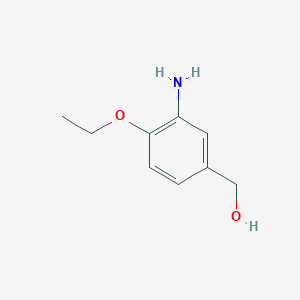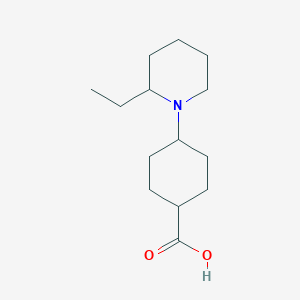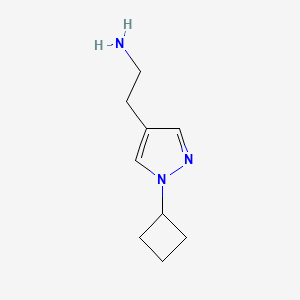
1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid
Descripción general
Descripción
1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid (DMPHPCA) is a heterocyclic compound found in a variety of natural sources, including plants, fungi, and bacteria. It is a versatile compound with a range of potential applications in the scientific and medical fields. It is a promising compound for drug synthesis and has been studied for its potential as an anti-inflammatory, antifungal, and anticancer agent. In
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid has a wide range of potential scientific research applications. It has been studied for its potential as an anti-inflammatory, antifungal, and anticancer agent. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and Alzheimer’s disease. Additionally, it has been studied for its potential as a natural insect repellent and as a potential source of biofuel.
Mecanismo De Acción
The exact mechanism of action of 1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid is not fully understood. However, it is believed that it acts as a modulator of various cellular processes. It has been found to inhibit the activity of certain enzymes, which may be responsible for its anti-inflammatory, antifungal, and anticancer properties. Additionally, it has been found to interact with certain receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anticancer properties. Additionally, it has been found to have potential therapeutic effects, including the potential to treat diabetes, cancer, and Alzheimer’s disease. It has also been found to have potential insect repellent properties and potential biofuel applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid in lab experiments include its low cost, its availability, and its versatility. Additionally, it is a relatively stable compound, making it ideal for use in a variety of experiments. However, there are some limitations to using 1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid in lab experiments. It is a relatively new compound, and its exact mechanism of action and potential applications are not yet fully understood. Additionally, it has not been extensively studied, and further research is needed to fully understand its potential applications.
Direcciones Futuras
The potential future directions for 1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid are numerous. Further research is needed to fully understand its exact mechanism of action and potential applications. Additionally, further research is needed to determine its potential therapeutic effects and its potential as a natural insect repellent and biofuel source. Additionally, further research is needed to determine its potential interactions with other compounds and its potential effects on human health. Finally, further research is needed to determine its potential for use in drug synthesis and its potential for use in other scientific and medical applications.
Propiedades
IUPAC Name |
1,3-dimethyl-2-oxo-1,3-diazinane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-8-3-5(6(10)11)4-9(2)7(8)12/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGQBLHMWKVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CN(C1=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-oxohexahydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methylspiro[4.5]decan-8-amine](/img/structure/B1470329.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)










